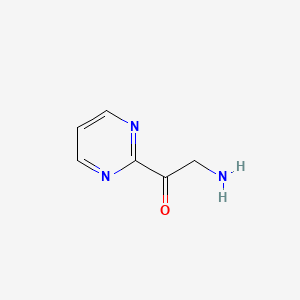

2-Amino-1-(pyrimidin-2-yl)ethanone

Vue d'ensemble

Description

2-Amino-1-(pyrimidin-2-yl)ethanone is a heterocyclic compound that features a pyrimidine ring attached to an ethanone moiety with an amino group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyrimidin-2-yl)ethanone typically involves the reaction of pyrimidine derivatives with suitable reagents. One common method involves the reaction of 2-chloropyrimidine with ethylamine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Reactivity of the Ketone Group

The ketone moiety undergoes characteristic nucleophilic additions and reductions:

Nucleophilic Addition Reactions

Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) add to the carbonyl carbon, forming secondary alcohols.

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| CH₃MgBr | 2-Amino-1-(pyrimidin-2-yl)propan-2-ol | 78–85 | THF, 0°C → RT | |

| LiAlH₄ | 2-Amino-1-(pyrimidin-2-yl)ethanol | 92 | Dry ether, reflux |

Reduction to Alcohol

The ketone is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

-

NaBH₄ : Requires methanol/water solvent, yielding 95% alcohol at RT .

-

H₂/Pd-C : Selective reduction under mild conditions (1 atm H₂, ethanol).

Aldol Condensation

In basic media (e.g., NaOH), the ketone participates in aldol reactions with aldehydes:

Yields range from 60–75% depending on the aldehyde .

Acylation and Alkylation of the Amino Group

The primary amino group (-NH₂) reacts with acylating/alkylating agents:

Acylation

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Acetyl chloride | N-Acetyl-2-amino-1-(pyrimidin-2-yl)ethanone | Pyridine, 0°C → RT | |

| Benzoyl chloride | N-Benzoyl derivative | DCM, triethylamine |

Alkylation

Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkylated products (65–80% yield) .

Pyrimidine Ring Functionalization

The pyrimidine ring undergoes electrophilic substitution and coupling reactions:

Halogenation

Bromination at the 5-position using NBS (N-bromosuccinimide):

Yield: 88% in CCl₄ under UV light .

Suzuki-Miyaura Coupling

The 5-bromo derivative reacts with arylboronic acids (Pd(PPh₃)₄ catalyst):

| Boronic Acid | Product (5-Aryl derivative) | Yield (%) | Source |

|---|---|---|---|

| Phenylboronic acid | 5-Phenyl-substituted | 83 | |

| 4-Cyanophenyl | 4-Cyanophenyl-substituted | 75 |

Enamine Formation

Reaction with secondary amines (e.g., pyrrolidine) forms enamines, enabling further cyclization :

Yields: 70–85% in toluene .

Pyrimidine Ring Expansion

Under oxidative conditions (e.g., H₂O₂/Fe³⁺), the pyrimidine ring expands to form triazine derivatives .

Biological Activity Modulation

Derivatives exhibit pharmacological potential via structural modifications:

Applications De Recherche Scientifique

2-Amino-1-(pyrimidin-2-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases, such as cancer and infectious diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mécanisme D'action

The mechanism of action of 2-Amino-1-(pyrimidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with the replication of viral or bacterial DNA. The exact mechanism depends on the specific application and the nature of the target.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminopyrimidine: A simpler analog with similar biological activities but lacking the ethanone moiety.

2-Amino-1-(pyridin-2-yl)ethanone: A structurally similar compound with a pyridine ring instead of a pyrimidine ring.

2-Amino-1-(thiazol-2-yl)ethanone: Another analog with a thiazole ring, exhibiting different chemical and biological properties.

Uniqueness

2-Amino-1-(pyrimidin-2-yl)ethanone is unique due to its specific combination of a pyrimidine ring and an ethanone moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-Amino-1-(pyrimidin-2-yl)ethanone is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR), drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with appropriate amines or carbonyl compounds. Various synthetic routes have been explored, and the choice of reagents and conditions can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives synthesized from pyrimidine scaffolds have shown promising activity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing that certain substitutions on the pyrimidine ring enhance cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.3 | HepG2 |

| Derivative A | 10.5 | A549 |

| Derivative B | 7.8 | HepG2 |

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets, including enzymes and receptors. For example, it has been suggested that this compound may inhibit certain kinases implicated in cancer progression, thereby disrupting cellular signaling pathways critical for tumor growth and survival.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications at various positions on the pyrimidine ring have been systematically studied to identify key substituents that enhance activity:

- Position R1 Substituents : The presence of electron-donating groups at R1 significantly improves activity.

- Position R2 Substituents : Alkyl groups at R2 generally result in better antiproliferative properties compared to aryl groups.

- Pyrimidine Ring Modifications : Substitutions that increase lipophilicity often correlate with improved cellular uptake and activity.

Case Studies

Several case studies highlight the efficacy of this compound derivatives in preclinical models:

-

Study on Anticancer Derivatives : A series of pyrimidine derivatives were tested against multiple cancer cell lines, demonstrating a range of IC50 values from 5 µM to 20 µM depending on the specific substituents used.

- Findings : Compounds with a 4-pyridyl group at R1 showed enhanced cytotoxicity compared to other substituents.

- Antimicrobial Activity : In vitro studies indicated that certain derivatives possess significant antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL.

Propriétés

IUPAC Name |

2-amino-1-pyrimidin-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-4-5(10)6-8-2-1-3-9-6/h1-3H,4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAZKWNLIFGFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.